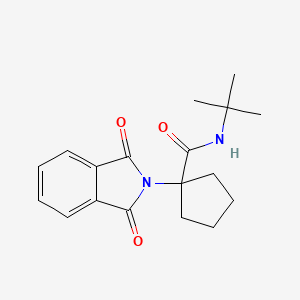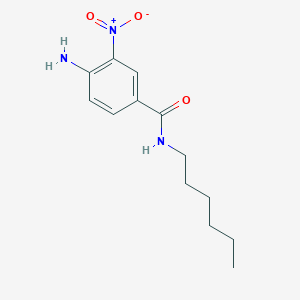
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide, also known as APICA, is a synthetic cannabinoid that has gained interest in scientific research due to its potential therapeutic effects. APICA belongs to the indole class of synthetic cannabinoids and has a similar structure to other compounds in this class, such as JWH-018 and AM-2201.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide is not fully understood, but it is believed to act on the cannabinoid receptors in the body. Specifically, 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has a high affinity for the CB1 receptor, which is primarily found in the brain and central nervous system. This binding leads to the activation of signaling pathways that result in the therapeutic effects observed in scientific studies.
Biochemical and Physiological Effects
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in scientific studies. These effects include the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokines, and the activation of anti-inflammatory pathways. Additionally, 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has been shown to have analgesic effects, which may be related to its ability to modulate pain perception pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has several advantages for use in scientific research. It is a synthetic compound, which allows for precise control over the dose and purity of the substance. Additionally, 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has been shown to have potent therapeutic effects in various animal models, making it a promising candidate for further study. However, there are also limitations to the use of 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the safety and toxicity of 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide have not been fully characterized, which could limit its use in human studies.
Orientations Futures
There are several future directions for research on 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide. One area of interest is the development of more potent and selective synthetic cannabinoids that target specific pathways in the body. Additionally, further studies are needed to fully understand the safety and toxicity of 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide, which could inform its potential use as a therapeutic agent. Finally, research is needed to determine the potential for 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide to interact with other drugs or substances, which could have important implications for its use in clinical settings.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide involves the reaction of 1-acetylindole with N-phenylpiperazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide. This method has been reported in several scientific publications and has been optimized for higher yields.
Applications De Recherche Scientifique
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has been studied for its potential therapeutic effects in various scientific studies. One study found that 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide had anti-inflammatory effects in a mouse model of colitis. Another study reported that 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide had analgesic effects in a rat model of neuropathic pain. These findings suggest that 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has potential as a treatment for inflammatory and neuropathic conditions.
Propriétés
IUPAC Name |
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)19-10-9-13-11-14(7-8-16(13)19)17(21)18-15-5-3-2-4-6-15/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCFEAKEFDISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)
![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)



![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)


![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)
